2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(3-Methylpiperidin-1-yl)thiazole with a boronic acid derivative under specific conditions. One common method involves the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Organic solvents like THF, dichloromethane, or ethanol are commonly used.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed through hydrolysis or oxidation reactions.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-methylpyridine-4-boronic acid pinacol ester
Uniqueness
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which combines a piperidine ring with a thiazole moiety and a boronic ester group. This unique combination imparts distinct reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions and other organic transformations .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2S/c1-11-7-6-8-18(9-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURAMTWFPKXACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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